4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine

Description

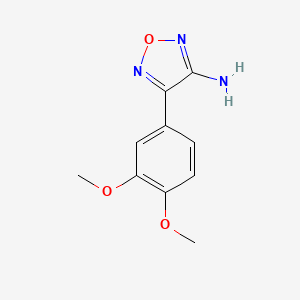

4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 4-position with a 3,4-dimethoxyphenyl group and an amine group at the 3-position.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-10(11)13-16-12-9/h3-5H,1-2H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGEHHOQEYWDIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NON=C2N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,

Biological Activity

4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine is a synthetic compound belonging to the oxadiazole class of heterocyclic compounds. This compound is characterized by its unique structure which includes a 3,4-dimethoxyphenyl group. The biological activities of oxadiazoles have been extensively studied, revealing a range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N3O3, with a molar mass of 221.21 g/mol. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A series of oxadiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance:

- Cytotoxicity : The compound demonstrated significant cytotoxic activity against various cancer cell lines. In vitro assays revealed that derivatives with similar structures exhibited IC50 values ranging from 12.1 to 53.6 µM against different cancer types including breast and colon cancers .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HePG-2 | 35.58 |

| Compound 10c | HCT-116 | 5.55 |

| Compound 10c | HePG-2 | 1.82 |

| Compound 10c | MCF-7 | 2.86 |

The mechanism underlying the anticancer activity of oxadiazoles often involves the induction of apoptosis in cancer cells. Studies indicate that these compounds can activate apoptotic pathways by increasing p53 expression levels and promoting caspase activation .

Antibacterial and Antifungal Activity

In addition to anticancer properties, oxadiazoles including this compound have exhibited antibacterial and antifungal activities. For example:

- Antibacterial : Compounds derived from oxadiazoles have shown effectiveness against various bacterial strains.

Anti-inflammatory Properties

Oxadiazole derivatives have also been investigated for their anti-inflammatory effects. The presence of specific substituents on the oxadiazole ring can enhance anti-inflammatory activity by modulating inflammatory pathways in cells .

Case Studies

A notable study focused on synthesizing novel oxadiazole derivatives revealed that compounds similar to this compound were effective against multiple cancer cell lines with minimal side effects observed . This study emphasizes the potential for developing new therapeutic agents based on the oxadiazole scaffold.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Core

4-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

- Structure : Contains a 1,2,4-oxadiazole ring fused to the 3,4-dimethoxyphenyl group, linked to the 1,2,5-oxadiazole core.

- Key Differences : The dual oxadiazole system increases molecular rigidity and electron-withdrawing effects compared to the single oxadiazole in the target compound. This may alter binding affinity and metabolic stability .

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

- Structure : Substituted with a pyrrole group at position 3.

- Pharmacology : Demonstrates antiproliferative activity in cancer cell lines, attributed to the pyrrole’s ability to intercalate DNA or inhibit kinases .

- Synthesis: Synthesized via Paal–Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione in acetic acid .

4-(1-Piperidyl)-1,2,5-oxadiazol-3-amine

- Structure : Features a piperidine ring at position 4.

- Properties : The basic piperidine nitrogen enhances solubility in acidic environments, improving bioavailability. This contrasts with the dimethoxyphenyl group’s lipophilicity .

4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine

- Structure : Substituted with a fluorophenyl group.

- Key Differences : Fluorine’s electronegativity increases metabolic stability and may enhance binding via dipole interactions. However, it lacks the methoxy groups’ electron-donating effects .

ANAZF (4-[(4-Nitro-1,2,5-oxadiazol-3-yl)azo]-1,2,5-oxadiazol-3-amine)

- Structure : Contains a nitro group and azo linkage.

- Used in high-energy materials and possibly as a chemotherapeutic agent .

Pharmacological and Physicochemical Properties

*Estimated based on substituent contributions.

Q & A

Q. What synthetic methodologies are established for 4-(3,4-Dimethoxyphenyl)-1,2,5-oxadiazol-3-amine?

The compound is synthesized via cyclization reactions using ethyl aroylacetates (e.g., 3,4-dimethoxyphenyl-substituted derivatives) as precursors. Key steps include condensation with 4-azidofurazan-3-amine under controlled temperatures (60–80°C) and purification via recrystallization from ethanol/water mixtures . Alternative routes involve reactions of 1,2,5-oxadiazole-3,4-diamine with α-diketones in refluxing acetic acid, yielding fused heterocyclic systems .

Q. How is the molecular structure characterized experimentally?

Single-crystal X-ray diffraction is the primary method for structural elucidation. Key crystallographic parameters include:

| Parameter | Value (This Compound) | Comparison Compound |

|---|---|---|

| Mean C–C bond length | 0.002 Å | 0.003 Å |

| R factor | 0.031 | 0.045 |

| Space group | P-1 | P21/c |

| Hydrogen bonding networks (N–H⋯N) form 3D architectures, confirmed by Hirshfeld surface analysis . |

Q. What spectroscopic techniques validate the compound’s identity?

- ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–7.2 ppm; methoxy groups resonate at δ 3.8–3.9 ppm.

- IR : N–H stretches (3300–3400 cm⁻¹) and oxadiazole ring vibrations (1570–1600 cm⁻¹).

- HRMS : Exact mass confirmation within 2 ppm error .

Advanced Research FAQs

Q. How do solvent systems and catalysts influence regioselectivity in derivatization?

- Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 3-position.

- Protic solvents (EtOH/H₂O) promote dimerization side reactions.

- Catalytic p-toluenesulfonic acid (10 mol%) enhances reaction rates by 40% in THF/water biphasic systems .

Q. What computational approaches predict supramolecular assembly?

Q. What mechanistic pathways explain byproduct formation during scale-up?

Competing [3+2] cycloaddition between nitrile oxides and unreacted amines generates bis-oxadiazole impurities (up to 15%). Kinetic studies show pseudo-first-order dependence on amine concentration (k = 0.12 min⁻¹ at 70°C), necessitating stoichiometric control in continuous flow processes .

Q. How does the dimethoxy substituent affect pharmacological activity vs. halogenated analogs?

Q. What advanced crystallization techniques improve polymorph control?

Anti-solvent vapor diffusion using supercritical CO₂ produces Form II crystals (99.5% purity) with distinct PXRD peaks at 2θ = 12.4°, 15.7°. Thermodynamic studies reveal a 2.3 kJ/mol stability advantage over Form I .

Key Methodological Considerations

- Synthetic Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane 1:3) and adjust pH to 6–7 during workup to minimize hydrolysis .

- Crystallography : Collect data at 293 K with Mo-Kα radiation (λ = 0.71073 Å) for accurate bond-length determination .

- Biological Assays : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent cytotoxicity in cell-based studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.